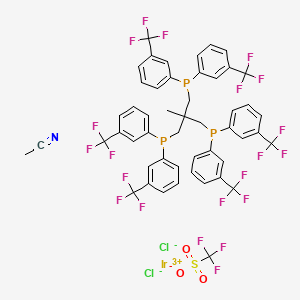
(IrCl2(MeCN)(CF3PPP))(OTf)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (IrCl2(MeCN)(CF3PPP))(OTf) is an organometallic complex containing iridium as the central metal atom. Organometallic compounds are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The presence of ligands such as chloride, acetonitrile, and trifluoromethyl-substituted phosphine (CF3PPP) in this complex suggests potential utility in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(CF3PPP))(OTf) typically involves the coordination of iridium with the desired ligands. A common method might include the reaction of iridium chloride with acetonitrile and trifluoromethyl-substituted phosphine in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of such organometallic complexes often involves large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures consistency and quality in the final product. Specific details about the industrial production of (IrCl2(MeCN)(CF3PPP))(OTf) would require access to proprietary manufacturing processes.
Análisis De Reacciones Químicas
Types of Reactions
The compound (IrCl2(MeCN)(CF3PPP))(OTf) may undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: Reduction reactions may involve the conversion of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an iridium(V) complex, while substitution could result in a new organometallic complex with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (IrCl2(MeCN)(CF3PPP))(OTf) could be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology
Medicine
Organometallic complexes like (IrCl2(MeCN)(CF3PPP))(OTf) are explored for their potential use in medicinal chemistry, including as anticancer agents or in diagnostic imaging.
Industry
In industry, such compounds are valuable in catalysis for the production of fine chemicals, pharmaceuticals, and materials.
Mecanismo De Acción
The mechanism of action of (IrCl2(MeCN)(CF3PPP))(OTf) would involve the coordination of the iridium center with various substrates, facilitating chemical transformations. The molecular targets and pathways would depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other iridium complexes with different ligands, such as (IrCl2(MeCN)(PPh3))(OTf) or (IrCl2(MeCN)(CF3PPh2))(OTf).
Uniqueness
The uniqueness of (IrCl2(MeCN)(CF3PPP))(OTf) lies in the specific combination of ligands, which can influence its reactivity, stability, and applications. The trifluoromethyl-substituted phosphine ligand (CF3PPP) may impart unique electronic and steric properties, differentiating it from other iridium complexes.
Propiedades
Número CAS |
207747-25-9 |
|---|---|
Fórmula molecular |
C50H36Cl2F21IrNO3P3S |
Peso molecular |
1485.9 g/mol |
Nombre IUPAC |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
Clave InChI |
ZKFVMUXZTIOTLB-UHFFFAOYSA-K |
SMILES canónico |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


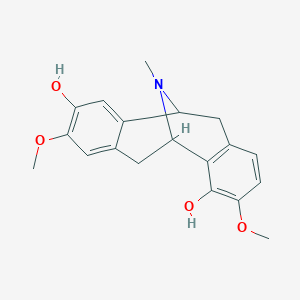


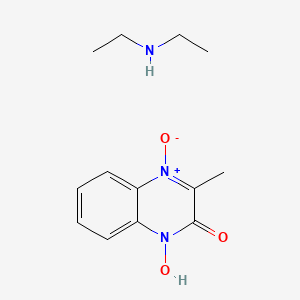
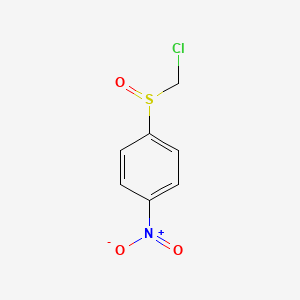

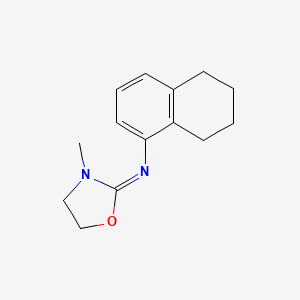
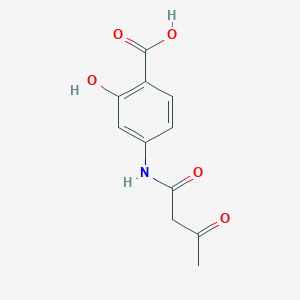
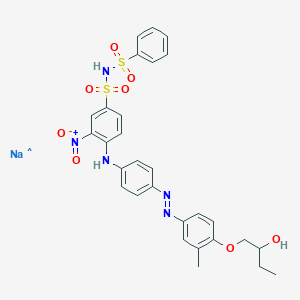
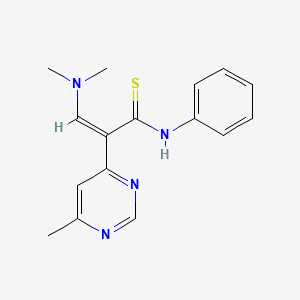

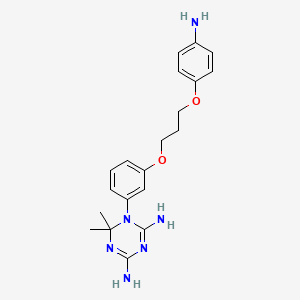
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)

